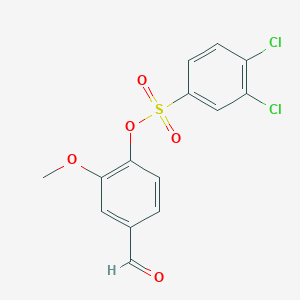
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate” is a chemical compound with the CAS Number: 522624-50-6 . It has a molecular weight of 361.2 and its IUPAC name is 4-formyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10Cl2O5S/c1-20-14-6-9 (8-17)2-5-13 (14)21-22 (18,19)10-3-4-11 (15)12 (16)7-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
Research into sulfonated poly(arylene ether sulfone) copolymers has shown promising applications for proton exchange membranes (PEMs) in fuel cells. Novel biphenol-based wholly aromatic poly(arylene ether sulfone)s containing pendant sulfonate groups have been synthesized. These materials demonstrate increased glass transition temperature, enhanced membrane hydrophilicity, and intrinsic viscosity, with certain copolymers exhibiting conductivity values comparable to or higher than the fluorinated copolymer Nafion 1135, a standard in the field. This research highlights the potential of such compounds in developing new PEM materials with improved performance and thermal stability (Wang et al., 2002).
Chromogenic Indicators and Cell Viability Assays
A specific disulfonated tetrazolium salt derivative, with structural relevance to the chemical of interest, has been utilized as a chromogenic indicator for NADH and as a cell viability indicator. This compound is reduced by NADH to produce a corresponding formazan dye that is soluble in water, proving its utility in sensitive chromogenic detection of NADH. Moreover, its application in cell proliferation assays showcases the compound's versatility in biochemical research (Ishiyama et al., 1997).
Organic Synthesis and Molecular Structure
The compound has implications in organic synthesis, particularly in the homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds. This illustrates its role in facilitating the synthesis of complex organic molecules, contributing to the development of new synthetic methodologies (Beney et al., 1998).
Luminescent Sensing of Metal Ions
Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands have been developed for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks, featuring large hexagonal channels and small trigonal channels, demonstrate significant potential for recognition of specific ions such as K(+) and Fe(3+). The ability to enhance or quench Eu(3+) luminescence selectively with these ions offers a novel approach for the development of luminescent sensors (Zhou et al., 2016).
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,4-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFYFGIKPQTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

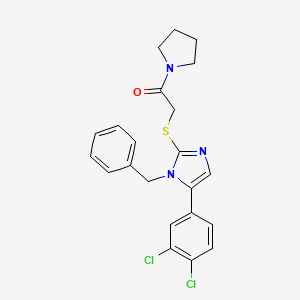
![(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2746297.png)
![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)
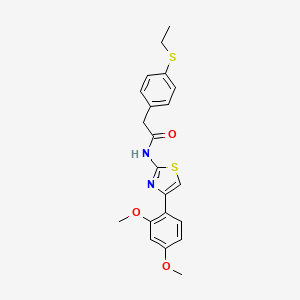

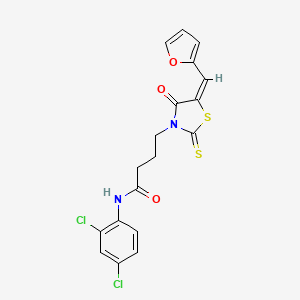
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)
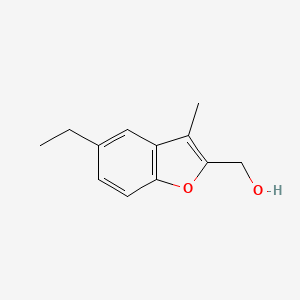
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2746309.png)
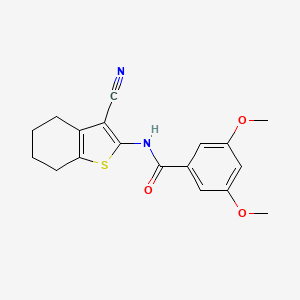
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746313.png)
![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)
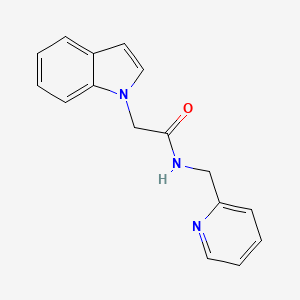
![6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid](/img/structure/B2746318.png)